Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate
CAS No.: 592470-86-5
Cat. No.: VC6630091
Molecular Formula: C17H16F3NO4S
Molecular Weight: 387.37
* For research use only. Not for human or veterinary use.
![Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate - 592470-86-5](/images/structure/VC6630091.png)
Specification
CAS No. | 592470-86-5 |
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Molecular Formula | C17H16F3NO4S |
Molecular Weight | 387.37 |
IUPAC Name | methyl 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetate |
Standard InChI | InChI=1S/C17H16F3NO4S/c1-12-6-8-15(9-7-12)26(23,24)21(11-16(22)25-2)14-5-3-4-13(10-14)17(18,19)20/h3-10H,11H2,1-2H3 |
Standard InChI Key | RLWHKSZEQKQEMZ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate is defined by the molecular formula C₁₈H₁₆F₃NO₄S and a molecular weight of 423.4 g/mol . Its IUPAC name reflects the presence of a methyl ester group, a 4-methylphenylsulfonyl moiety, and a 3-(trifluoromethyl)phenyl substituent. The compound’s structure is further elucidated by its SMILES notation: COC(=O)CN(S(=O)(=O)C1=CC=C(C=C1)C)C1=CC(=CC(=C1)C(F)(F)F) .
Synthesis and Manufacturing
The synthesis of Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate likely follows a multi-step route common to sulfonamide derivatives. A plausible pathway involves:
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Sulfonylation: Reaction of a glycine methyl ester precursor with 4-methylbenzenesulfonyl chloride to form the N-sulfonylated intermediate.
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N-Arylation: Coupling of the intermediate with 3-(trifluoromethyl)aniline under catalytic conditions, potentially using palladium-based catalysts or copper-mediated Ullmann-type reactions .
Optimization of reaction parameters—such as temperature, solvent choice (e.g., dichloromethane or tetrahydrofuran), and base selection (e.g., triethylamine)—is critical to achieving high yields and purity. Industrial-scale production would require stringent control over stoichiometry and purification techniques, including column chromatography or recrystallization.
Applications in Pharmaceutical and Agrochemical Research
While direct studies on this compound are scarce, its structural motifs align with molecules investigated for:
Enzyme Inhibition
The sulfonyl group’s ability to act as a hydrogen bond acceptor makes it a candidate for targeting enzyme active sites. For example, sulfonamide-containing drugs like Celecoxib inhibit cyclooxygenase-2 (COX-2) by interacting with key residues in the enzyme’s catalytic pocket. The trifluoromethyl group’s electron-withdrawing effects may further stabilize ligand-receptor interactions, enhancing binding affinity .
Herbicidal Activity
Compounds bearing trifluoromethylphenyl groups have shown herbicidal efficacy by disrupting plant amino acid biosynthesis. For instance, derivatives of glyphosate modified with fluorinated aromatic rings exhibit improved foliar absorption and rainfastness. Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate could serve as a precursor for such analogs.
Future Directions and Research Opportunities
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Pharmacological Profiling: Systematic evaluation of the compound’s activity against kinase or protease targets could uncover therapeutic potential.
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Structure-Activity Relationship (SAR) Studies: Modifying the methylphenylsulfonyl or trifluoromethyl groups may enhance selectivity or potency.
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Environmental Impact Assessments: Investigating degradation pathways and ecotoxicological effects will be essential if agricultural applications are pursued.
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